Cas no 1704081-16-2 ((3-(N-Cyclopentylsulfamoyl)-4-methoxyphenyl)boronic acid)

(3-(N-Cyclopentylsulfamoyl)-4-methoxyphenyl)boronic acid is a boronic acid derivative featuring a cyclopentylsulfamoyl moiety and a methoxy substituent on the phenyl ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where its boronic acid group facilitates the formation of carbon-carbon bonds with aryl or vinyl halides. The cyclopentylsulfamoyl group enhances solubility and stability, while the methoxy substituent can influence electronic properties, making it valuable in medicinal chemistry and materials science. Its well-defined structure and reactivity profile make it a reliable intermediate for synthesizing complex molecules, particularly in pharmaceutical research and agrochemical development. Proper handling under inert conditions is recommended due to boronic acid sensitivity to moisture.
(3-(N-Cyclopentylsulfamoyl)-4-methoxyphenyl)boronic acid structure
1704081-16-2 structure
Product Name:(3-(N-Cyclopentylsulfamoyl)-4-methoxyphenyl)boronic acid
CAS No:1704081-16-2
MF:C12H18BNO5S
MW:299.151022434235
MDL:MFCD28400426
CID:4674290
Update Time:2025-10-31

(3-(N-Cyclopentylsulfamoyl)-4-methoxyphenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (3-(N-cyclopentylsulfamoyl)-4-methoxyphenyl)boronic acid
    • AM88324
    • (3-(N-Cyclopentylsulfamoyl)-4-methoxyphenyl)boronic acid
    • MDL: MFCD28400426
    • Inchi: 1S/C12H18BNO5S/c1-19-11-7-6-9(13(15)16)8-12(11)20(17,18)14-10-4-2-3-5-10/h6-8,10,14-16H,2-5H2,1H3
    • InChI Key: MLFNUQCLIRLQKX-UHFFFAOYSA-N
    • SMILES: S(C1C=C(B(O)O)C=CC=1OC)(NC1CCCC1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 405
  • Topological Polar Surface Area: 104

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Additional information on (3-(N-Cyclopentylsulfamoyl)-4-methoxyphenyl)boronic acid

Recent Advances in the Study of (3-(N-Cyclopentylsulfamoyl)-4-methoxyphenyl)boronic acid (CAS: 1704081-16-2)

In recent years, (3-(N-Cyclopentylsulfamoyl)-4-methoxyphenyl)boronic acid (CAS: 1704081-16-2) has emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This boronic acid derivative has shown promising potential in various applications, including drug development, enzyme inhibition, and as a key intermediate in organic synthesis. The unique structural features of this compound, particularly the cyclopentylsulfamoyl and boronic acid moieties, contribute to its versatile reactivity and biological activity.

A recent study published in the Journal of Medicinal Chemistry explored the inhibitory effects of (3-(N-Cyclopentylsulfamoyl)-4-methoxyphenyl)boronic acid on proteases, specifically targeting serine proteases involved in inflammatory pathways. The study demonstrated that this compound exhibits a high binding affinity to the active site of these enzymes, with an IC50 value in the nanomolar range. Molecular docking simulations further revealed that the boronic acid group forms a covalent bond with the catalytic serine residue, while the cyclopentylsulfamoyl moiety enhances hydrophobic interactions within the enzyme's binding pocket.

Another significant development involves the use of this compound in Suzuki-Miyaura cross-coupling reactions, as reported in Organic Letters. Researchers found that (3-(N-Cyclopentylsulfamoyl)-4-methoxyphenyl)boronic acid serves as an efficient coupling partner for the synthesis of biaryl compounds, which are crucial scaffolds in many pharmaceutical agents. The electron-withdrawing nature of the sulfamoyl group was found to enhance the reactivity of the boronic acid, enabling milder reaction conditions and higher yields compared to traditional boronic acid derivatives.

In the context of drug discovery, a 2023 study in Bioorganic & Medicinal Chemistry Letters investigated the potential of this compound as a lead structure for developing novel kinase inhibitors. The research team synthesized a series of analogs and evaluated their activity against a panel of kinases. The results indicated that modifications to the methoxy group could significantly alter the selectivity profile, suggesting that (3-(N-Cyclopentylsulfamoyl)-4-methoxyphenyl)boronic acid could serve as a versatile scaffold for designing selective kinase inhibitors.

From a synthetic chemistry perspective, recent advances in the preparation of this compound have been reported in Tetrahedron Letters. The new synthetic route features improved yield and purity through optimized protection-deprotection strategies for the boronic acid group and selective sulfamoylation conditions. These methodological improvements are particularly valuable for scaling up production for pharmaceutical applications.

Looking forward, the unique properties of (3-(N-Cyclopentylsulfamoyl)-4-methoxyphenyl)boronic acid (CAS: 1704081-16-2) position it as a compound with substantial potential across multiple areas of chemical biology and medicinal chemistry. Ongoing research is exploring its applications in targeted drug delivery systems, where the boronic acid moiety could be utilized for glucose-responsive release mechanisms. Additionally, its role in developing new diagnostic tools based on boronic acid-diol interactions is under investigation. As these studies progress, we anticipate seeing more innovative applications of this versatile compound in both academic research and industrial drug development.

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